

spectroscopic data of 3,5-Dimethylbenzo[b]thiophene

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Compound of Interest

Compound Name: 3,5-Dimethylbenzo[b]thiophene

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An In-depth Technical Guide to the Spectroscopic Characterization of **3,5-Dimethylbenzo[b]thiophene**

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Introduction

3,5-Dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound built upon the benzo[b]thiophene scaffold. This core structure is of significant interest to researchers in materials science and medicinal chemistry. In the realm of organic electronics, the planarity and π -electron-rich system of the benzo[b]thiophene core facilitate efficient charge transport, making it a valuable building block for novel organic semiconductors used in applications like organic field-effect transistors (OFETs).^[1] In drug development, the scaffold is a recognized pharmacophore, with its derivatives exhibiting a wide range of biological activities.^[1]

Given its pivotal role as a molecular building block, the unambiguous structural confirmation and purity assessment of **3,5-Dimethylbenzo[b]thiophene** are paramount. This guide provides a comprehensive analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the principles behind the data, interpret the spectral features, and provide standardized protocols for data acquisition, offering a holistic view for researchers and drug development professionals. The fundamental properties of this compound are summarized below.

Property	Value	Reference
CAS Number	1964-45-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ S	[2]
Molecular Weight	162.25 g/mol	[1]
Structure	(Chemical Structure)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like **3,5-Dimethylbenzo[b]thiophene**.[\[1\]](#) Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra. The causality for these choices is rooted in achieving optimal resolution and signal-to-noise while ensuring sample integrity.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **3,5-Dimethylbenzo[b]thiophene** sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm for ¹H, $\delta \approx 77.16$ ppm for ¹³C) that rarely interferes with analyte signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve chemical shift dispersion and simplify the analysis of complex spin systems.
- **¹H NMR Acquisition Parameters:**

- Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay between scans, increasing throughput without saturating the signals.
- Acquisition Time: 2-4 seconds. This ensures sufficient data points across each peak for accurate integration and multiplicity analysis.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans, to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition Parameters:
 - Technique: Proton-decoupled (e.g., zgpg30). Decoupling collapses ^{13}C - ^1H spin-spin coupling, simplifying the spectrum to single lines for each unique carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 scans. A larger number of scans is required due to the low natural abundance of the ^{13}C isotope (~1.1%).

^1H NMR Spectral Interpretation

The ^1H NMR spectrum provides a precise map of the proton environments within the molecule. The methyl groups at positions 3 and 5 appear as sharp singlets because they lack adjacent protons for spin-spin coupling.^[1] The protons on the fused benzene ring and the thiophene ring exhibit characteristic shifts and coupling patterns.

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// Draw bonds to substituents C2 -- H2 [style=dashed]; C3 -- Me3 [style=dashed]; C4 -- H4  
[style=dashed]; C5 -- Me5 [style=dashed]; C6 -- H6 [style=dashed]; C7 -- H7 [style=dashed]; }
```

Figure 1: Molecular structure of **3,5-Dimethylbenzo[b]thiophene** with proton numbering.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-7	~7.7 (predicted)	d	~8.0	1H
H-4	7.54	s (broad)	-	1H
H-6	7.29	d	8.0	1H
H-2	~7.2 (predicted)	q	~1.0 (long-range)	1H
5-CH ₃	2.42	s	-	3H
3-CH ₃	2.21	s	-	3H

Data is a combination of reported values[1] and predictions based on spectroscopic principles.

- Aromatic Protons (H-4, H-6, H-7): The benzene portion of the molecule contains a three-proton spin system. H-7 is adjacent to the sulfur atom, which deshields it, pushing it furthest downfield (predicted ~7.7 ppm). It appears as a doublet due to coupling with H-6. The reported signal at 7.29 ppm is assigned to H-6, as it appears as a doublet from coupling with H-7.^[1] The signal at 7.54 ppm is assigned to H-4, which appears as a broad singlet because it has no ortho-protons to couple with, only weaker meta-coupling.^[1]
- Thiophene Proton (H-2): The H-2 proton on the thiophene ring is expected to appear as a narrow quartet or singlet-like peak around 7.2 ppm due to long-range coupling with the 3-CH₃ protons.
- Methyl Protons (3-CH₃ and 5-CH₃): The signals at 2.21 ppm and 2.42 ppm are assigned to the 3-CH₃ and 5-CH₃ groups, respectively.^[1] They are sharp singlets as they have no adjacent protons, confirming their positions on the substituted rings. The 5-CH₃ is slightly further downfield due to its position on the benzene ring.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. Although experimental data is not readily available in published literature, the chemical shifts can be reliably predicted based on established substituent effects on benzene and thiophene rings.

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S1 [label="S", pos="1.9,1.4!"]; C2 [label="C2", pos="1.2,0.7!"]; C3 [label="C3", pos="1.2,-0.7!"];  
Me3 [label="C (3-CH3)", pos="2.2,-1.4!", fontcolor="#34A853"]; Me5 [label="C (5-CH3)",  
pos="-1.2,-3.1!", fontcolor="#34A853"];
```

```
// Draw bonds edge [color="#5F6368"]; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a  
-- C3a; C3a -- C3; C3 -- C2; C2 -- S1; S1 -- C7a; C3 -- Me3 [style=dashed]; C5 -- Me5  
[style=dashed]; }
```

Figure 2: Carbon numbering for 3,5-Dimethylbenzo[b]thiophene.Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Rationale
C-7a	~141	Quaternary carbon adjacent to sulfur.
C-3a	~138	Quaternary carbon at the ring junction.
C-5	~136	Quaternary carbon bearing a methyl group.
C-3	~133	Quaternary carbon on the thiophene ring.
C-7	~129	Aromatic CH carbon.
C-2	~125	Aromatic CH carbon on the thiophene ring.
C-6	~124	Aromatic CH carbon.
C-4	~122	Aromatic CH carbon.
5-CH ₃	~21	Aliphatic methyl carbon on an aromatic ring.
3-CH ₃	~14	Aliphatic methyl carbon on a thiophene ring.
Predicted values are based on standard chemical shift tables and substituent effects. ^{[3][4]}		

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides the exact molecular weight and elemental formula of a compound. For **3,5-Dimethylbenzo[b]thiophene**, Electron

Ionization (EI) is a common method that also yields a characteristic fragmentation pattern, serving as a molecular fingerprint.

Experimental Protocol: EI-MS Data Acquisition

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. GC-MS is preferred for its ability to separate the analyte from any impurities prior to analysis.
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

Mass Spectrum Interpretation

The EI mass spectrum of **3,5-Dimethylbenzo[b]thiophene** is provided by the NIST Mass Spectrometry Data Center.^[2] The spectrum is dominated by a strong molecular ion peak, which is characteristic of stable aromatic systems.

Table 3: Key Fragments in the EI Mass Spectrum

m/z	Proposed Fragment	Formula	Interpretation
162	$[M]^{+\bullet}$ (Molecular Ion)	$[C_{10}H_{10}S]^{+\bullet}$	Confirms the molecular weight of the compound. This is the base peak.
161	$[M-H]^+$	$[C_{10}H_9S]^+$	Loss of a hydrogen radical, likely from a methyl group, to form a stable tropylium-like cation.
147	$[M-CH_3]^+$	$[C_9H_7S]^+$	Loss of a methyl radical, a common fragmentation pathway for methylated aromatics.
115	$[C_9H_7]^+$	$[C_9H_7]^+$	Loss of the sulfur atom (as H_2S or S) from the $[M-H]^+$ fragment.

Data sourced from
NIST Chemistry
WebBook.[\[2\]](#)

The base peak at m/z 162 corresponds to the molecular ion ($M^{+\bullet}$), confirming the compound's molecular weight.[\[2\]](#) A very intense peak is observed at m/z 161, resulting from the loss of a single hydrogen atom ($[M-H]^+$). This fragmentation is highly favorable because the loss of a hydrogen radical from one of the methyl groups allows for the formation of a highly stable, delocalized thiophenylmethyl cation. The peak at m/z 147 corresponds to the loss of a methyl group ($[M-CH_3]^+$), another characteristic fragmentation for methylated aromatic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets or Nujol mulls, requiring minimal sample preparation.

- Sample Application: Place a small amount of the solid **3,5-Dimethylbenzo[b]thiophene** sample directly onto the ATR crystal (typically diamond or germanium).
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum by the instrument's software.

IR Spectrum Interpretation

While a specific experimental spectrum for **3,5-Dimethylbenzo[b]thiophene** is not publicly available, its characteristic absorption bands can be confidently predicted based on the known frequencies for substituted aromatic and thiophene-containing compounds.[\[5\]](#)[\[6\]](#)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3100–3000	Aromatic C–H Stretch	Medium	Characteristic of C–H bonds on the benzene and thiophene rings.
2980–2850	Aliphatic C–H Stretch	Medium	Corresponds to the symmetric and asymmetric stretching of the C–H bonds in the two methyl groups.
1600–1450	Aromatic C=C Ring Stretch	Strong	Multiple bands are expected in this region, representing the skeletal vibrations of the fused aromatic system.
~1450 & ~1380	Aliphatic C–H Bend	Medium	Asymmetric and symmetric bending (deformation) modes of the methyl groups.
900–675	Aromatic C–H Out-of-Plane Bend	Strong	The pattern of these bands is diagnostic of the substitution pattern on the benzene ring.
~700	C–S Stretch	Weak	The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region.

Conclusion

The structural identity of **3,5-Dimethylbenzo[b]thiophene** is unequivocally established through a combination of modern spectroscopic techniques. ¹H NMR spectroscopy confirms the presence and connectivity of the methyl and aromatic protons. Mass spectrometry validates the molecular weight (162 g/mol) and provides a distinct fragmentation pattern for identification. Finally, Infrared spectroscopy identifies the key functional groups, including aromatic C-H, aliphatic C-H, and the aromatic C=C framework. Together, these analytical methods provide a robust and self-validating system for the characterization and quality control of this important chemical intermediate, ensuring its suitability for advanced applications in research and development.

References

- Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Preparation and reactions of some benzothiophen- and dibenzothiophen-o-dicarboxylic acids. *Journal of the Chemical Society C: Organic*, 915-919. (While not directly cited for data, this provides context on benzothiophene chemistry).
- Oakwood Chemical. (n.d.). **3,5-Dimethylbenzo[b]thiophene**.
- Fisher Scientific. (n.d.). **3,5-Dimethylbenzo[b]thiophene**, 97%.
- PubChemLite. (n.d.). **3,5-dimethylbenzo[b]thiophene** (C10H10S).
- PrepChem.com. (n.d.). Synthesis of 3-methylbenzo[b]thiophene.
- NIST. (n.d.). Benzo[b]thiophene, 3,5-dimethyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl-.
- Bentham Science. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. *Mini-Reviews in Organic Chemistry*, 17(5).
- Royal Society of Chemistry. (2015). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. *Chemical Science*, 6, 1275-1279.
- PubChem. (n.d.). 3-Methylbenzo[b]thiophene.
- S.T.Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases.
- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- NIST. (n.d.). Benzo[b]thiophene. In NIST Chemistry WebBook.
- The Infrared Absorption Spectra of Thiophene Derivatives. (1956). *Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences*, 4, 79-85.
- ResearchGate. (n.d.). Quantitative ¹H NMR spectrum of dibenzo[b,d]thiophene 5-oxide.
- VPL. (n.d.). Thiophene (C4H4S).

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

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Sources

- 1. benchchem.com [benchchem.com]
- 2. Benzo[b]thiophene, 3,5-dimethyl- [webbook.nist.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzo[b]thiophene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
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